molecular formula C27H24N4O7 B11108782 N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

Cat. No.: B11108782
M. Wt: 516.5 g/mol
InChI Key: XYMDQEGVMRRWRW-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxole moiety, an indole structure, and a dimethoxybenzamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of Indole Intermediate: The indole structure is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling Reaction: The benzodioxole and indole intermediates are coupled using a hydrazine derivative to form the hydrazone linkage.

    Final Assembly: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole ring.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted indoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and indole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-Phenyl-3-(3-Sulfopropyl)-1,3-Benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A complex compound with similar aromatic structures.

Uniqueness

The uniqueness of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide lies in its combination of benzodioxole, indole, and dimethoxybenzamide moieties, which confer distinct chemical and biological properties not found in simpler or structurally different compounds.

Properties

Molecular Formula

C27H24N4O7

Molecular Weight

516.5 g/mol

IUPAC Name

N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C27H24N4O7/c1-35-20-10-8-17(12-22(20)36-2)26(33)28-13-24(32)29-30-25-18-5-3-4-6-19(18)31(27(25)34)14-16-7-9-21-23(11-16)38-15-37-21/h3-12,34H,13-15H2,1-2H3,(H,28,33)

InChI Key

XYMDQEGVMRRWRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5)O)OC

Origin of Product

United States

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